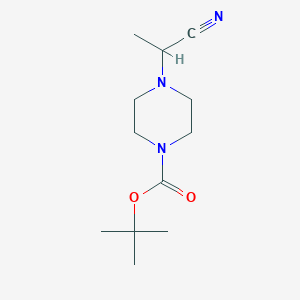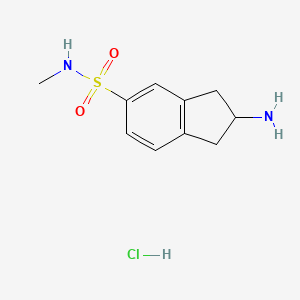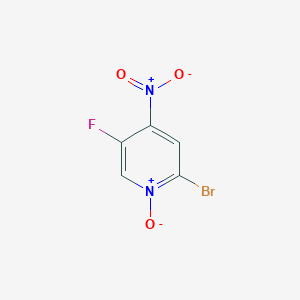![molecular formula C10H9Cl2NO3 B1443590 4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid CAS No. 1365962-68-0](/img/structure/B1443590.png)
4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid
Vue d'ensemble
Description
“4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” is a complex organic compound. It is derived from 4-Chlorobenzoic acid and has a molecular formula of C10H9Cl2NO3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and a variety of chemical reactions. For instance, the synthesis of 4-Chlorobenzoic acid, a related compound, involves the oxidation of 4-chlorotoluene . The introduction of the chloropropanoyl group might involve a Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings .Molecular Structure Analysis
The molecular structure of “4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” can be inferred from its molecular formula, C10H9Cl2NO3 . It contains an aromatic ring (benzoic acid), substituted at one position by a chloro group and at another position by a chloropropanoyl group.Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” would depend on the specific conditions and reagents present. As an aromatic compound, it could undergo electrophilic aromatic substitution reactions . The presence of the chloropropanoyl group might also allow for nucleophilic substitution reactions .Applications De Recherche Scientifique
Photodecomposition and Chemical Transformations
Studies on chlorobenzoic acids, such as the work by Crosby and Leitis (1969), have explored the photodecomposition of chlorobenzoic acids, which can lead to the formation of hydroxybenzoic acids and benzoic acid itself. This type of research is crucial for understanding the environmental fate and transformation of chlorinated organic compounds under UV irradiation (Crosby & Leitis, 1969).
Antimicrobial and Antiproliferative Agents
Research into the synthesis and evaluation of chemical derivatives for biological activities often includes compounds structurally related to 4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid. Vachala, Srinivasan, and Prakash (2011) synthesized fused pyrimidine derivatives with antimicrobial, anti-inflammatory, and antiproliferative activities. These studies showcase the potential of chloro-substituted benzoic acid derivatives in drug discovery (Vachala, Srinivasan, & Prakash, 2011).
Novel Fluorescence Probes
In the development of novel diagnostic tools and fluorescence probes, compounds similar to 4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid might find application. For instance, Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species, showcasing the utility of chemically modified benzoic acids in creating tools for biological and chemical applications (Setsukinai et al., 2003).
Material Science Applications
In material science, the doping of polymers such as polyaniline with benzoic acid derivatives demonstrates the relevance of such compounds in modifying material properties. Amarnath and Palaniappan (2005) reported the use of benzoic acid and its derivatives for doping polyaniline, affecting its conductivity and thermal properties, which could have implications for electronic materials (Amarnath & Palaniappan, 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
4-chloro-3-(2-chloropropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-5(11)9(14)13-8-4-6(10(15)16)2-3-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBOEBJBDVIDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)







